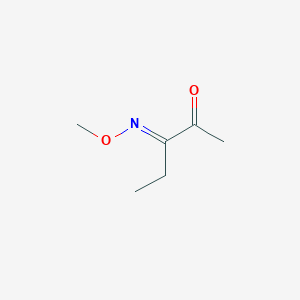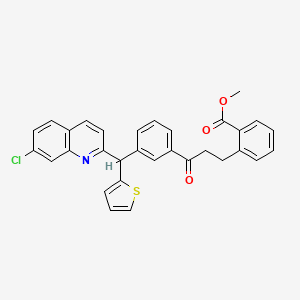
Methyl 2-(3-(3-((7-chloroquinolin-2-yl)(thiophen-2-yl)methyl)phenyl)-3-oxopropyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic compounds like methyl 2-(3-(3-((7-chloroquinolin-2-yl)(thiophen-2-yl)methyl)phenyl)-3-oxopropyl)benzoate often involves multi-step reactions, starting from basic heterocyclic frameworks to more elaborate structures through various chemical transformations. For instance, compounds involving chloroquinoline and thiophene units have been synthesized through reactions like Michael addition, cyclization, and substitution reactions, showcasing the chemoselective reactions and strategic use of halides and other reagents in constructing complex molecules (Fathalla & Pazdera, 2007).
Molecular Structure Analysis
Molecular structure analysis of compounds akin to methyl 2-(3-(3-((7-chloroquinolin-2-yl)(thiophen-2-yl)methyl)phenyl)-3-oxopropyl)benzoate often involves spectroscopic methods and computational modeling. Such analyses reveal the arrangements of the molecular frameworks, the electronic distribution, and the stereochemical aspects critical for understanding the compound's reactivity and properties. For example, X-ray crystallography and NMR spectroscopy have been pivotal in elucidating the structures of complex organic molecules, providing insights into their conformational dynamics and interaction potentials (Fatma et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves interactions between the functional groups present, such as ester hydrolysis, nucleophilic substitution, and addition reactions. These reactions can significantly alter the compound's chemical properties, leading to new derivatives with diverse applications. The presence of chloroquinoline and thiophene units, for example, can impart unique electronic characteristics, enhancing the compound's reactivity towards specific reagents or under particular conditions (Akkurt et al., 2008).
Applications De Recherche Scientifique
Chemical Synthesis and Reactions :
- This compound is involved in chemoselective reactions, as indicated by the synthesis and reactions of related methyl 2-[3-(2-phenylquinazolin-4-yl)thioureido]alkanoates, highlighting its utility in organic synthesis and chemical transformations (Fathalla & Pazdera, 2007).
Potential Antibacterial and Antifungal Applications :
- Similar compounds, such as quinazolines, have been studied for their antimicrobial properties, suggesting a potential application for this compound in developing new antibacterial and antifungal agents (Desai, Shihora & Moradia, 2007).
Biological Activity in Medicinal Chemistry :
- Related compounds have been explored for biological activity, such as leukotriene D4 antagonists, indicating possible medicinal applications for this compound in similar areas (Gauthier et al., 1990).
Biocatalytic Processes and Drug Synthesis :
- Its related compound, (E)-methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-oxopropyl)benzoate, has been used in the biocatalytic synthesis of montelukast sodium, illustrating its role in drug synthesis and green chemistry (Liang et al., 2010).
Applications in Organic and Medicinal Chemistry :
- Further research on thieno[3,2-c]quinoline derivatives and their chemical reactions suggests applications in both organic and medicinal chemistry, potentially applicable to this compound as well (Abu‐Hashem et al., 2021).
Propriétés
Numéro CAS |
133791-17-0 |
|---|---|
Nom du produit |
Methyl 2-(3-(3-((7-chloroquinolin-2-yl)(thiophen-2-yl)methyl)phenyl)-3-oxopropyl)benzoate |
Formule moléculaire |
C28H22ClNO3 |
Poids moléculaire |
455.93 |
Nom IUPAC |
methyl 2-[3-[3-[(7-chloroquinolin-2-yl)-thiophen-2-ylmethyl]phenyl]-3-oxopropyl]benzoate |
InChI |
InChI=1S/C31H24ClNO3S/c1-36-31(35)25-9-3-2-6-20(25)13-16-28(34)22-7-4-8-23(18-22)30(29-10-5-17-37-29)26-15-12-21-11-14-24(32)19-27(21)33-26/h2-12,14-15,17-19,30H,13,16H2,1H3 |
SMILES |
COC(=O)C1=CC=CC=C1CCC(=O)C2=CC=CC(=C2)C(C3=NC4=C(C=CC(=C4)Cl)C=C3)C5=CC=CS5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-((4aR,6S,7R,8R,8aS)-8-(benzyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B1148292.png)
![Trisodium;5-[(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichloro-3-sulfonatophenyl)methyl]-3-methyl-2-oxidobenzoate](/img/structure/B1148293.png)
![Methyl 6-chloro-4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B1148296.png)
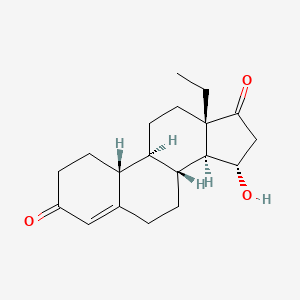
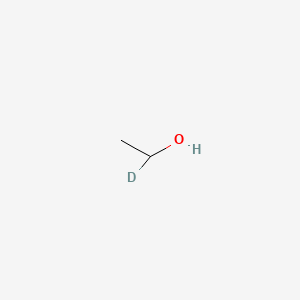
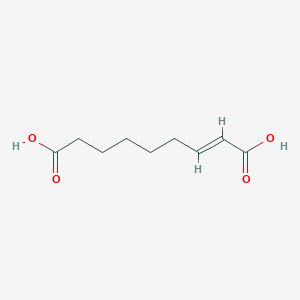
![ethyl [(1S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate](/img/structure/B1148307.png)
